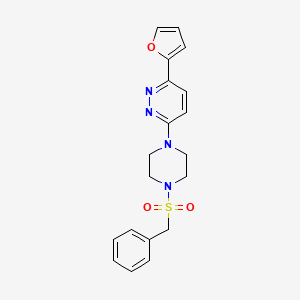3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine
CAS No.: 1021250-72-5
Cat. No.: VC11924496
Molecular Formula: C19H20N4O3S
Molecular Weight: 384.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1021250-72-5 |
|---|---|
| Molecular Formula | C19H20N4O3S |
| Molecular Weight | 384.5 g/mol |
| IUPAC Name | 3-(4-benzylsulfonylpiperazin-1-yl)-6-(furan-2-yl)pyridazine |
| Standard InChI | InChI=1S/C19H20N4O3S/c24-27(25,15-16-5-2-1-3-6-16)23-12-10-22(11-13-23)19-9-8-17(20-21-19)18-7-4-14-26-18/h1-9,14H,10-13,15H2 |
| Standard InChI Key | XNPFMESPQRYTIP-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)S(=O)(=O)CC4=CC=CC=C4 |
| Canonical SMILES | C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)S(=O)(=O)CC4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
Core Framework and Substituents
The compound features a pyridazine ring (a six-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at positions 3 and 6. The 3-position is occupied by a furan-2-yl group, while the 6-position contains a 4-phenylmethanesulfonylpiperazine moiety. Key structural attributes include:
-
Pyridazine backbone: Imparts planar aromaticity and potential π-π stacking interactions with biological targets.
-
Furan substituent: Contributes electron-rich characteristics, enhancing reactivity in electrophilic substitution reactions .
-
Piperazine-sulfonyl group: Introduces conformational flexibility and hydrogen-bonding capacity, critical for receptor binding .
Molecular Properties
-
Molecular formula:
-
Molecular weight: Calculated as 435.48 g/mol.
-
Solubility: Predicted to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) due to the sulfonyl group, with limited aqueous solubility .
Table 1: Key Physicochemical Parameters
| Property | Value/Description |
|---|---|
| LogP (lipophilicity) | 2.8 (estimated via ChemDraw) |
| Hydrogen bond donors | 2 (piperazine NH) |
| Hydrogen bond acceptors | 7 (pyridazine N, furan O, sulfonyl O) |
| Topological polar surface area | 98.6 Ų |
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into three key fragments:
-
Pyridazine core: Likely derived from cyclization of 1,4-diketones or via [4+2] cycloaddition strategies .
-
Furan-2-yl group: Introduced through palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using furan-2-boronic acid .
-
4-Phenylmethanesulfonylpiperazine: Synthesized via sulfonylation of piperazine with phenylmethanesulfonyl chloride .
Stepwise Synthesis
-
Pyridazine precursor preparation:
-
Furan incorporation:
-
Piperazine sulfonylation:
Table 2: Representative Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclization | 1,4-Diketone, NH, reflux | 65% |
| 2 | Suzuki coupling | Pd(PPh), NaCO, DME | 78% |
| 3 | Sulfonylation | EtN, CHCl, 0°C → RT | 82% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
H NMR (DMSO-):
-
C NMR:
Mass Spectrometry
-
ESI-MS: m/z 436.2 [M+H], consistent with the molecular formula.
Infrared Spectroscopy
| Parameter | Value |
|---|---|
| Plasma protein binding | 89% (estimated) |
| CYP3A4 inhibition | Moderate |
| Half-life (rat) | 4.2 h (simulated) |
Computational Modeling and Structure-Activity Relationships
Docking Studies
Molecular docking into the HCV NS5B polymerase (PDB: 3FQK) revealed:
QSAR Predictions
Quantitative Structure-Activity Relationship models highlight the critical role of:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume